3-Chloro-5-methylisoxazole

Process Chemistry Heterocycle Synthesis Agrochemical Intermediates

3-Chloro-5-methylisoxazole (C4H4ClNO, MW 117.53 g/mol) is a 3‑halogenated, 5‑methyl‑substituted isoxazole heterocycle. The compound serves as a synthetic intermediate in medicinal and agricultural chemistry, most notably as a precursor to the commercial fungicide Hymexazol (3‑hydroxy‑5‑methylisoxazole) via nucleophilic substitution of the chlorine atom.

Molecular Formula C4H4ClNO
Molecular Weight 117.53
CAS No. 54536-85-5
Cat. No. B2769856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylisoxazole
CAS54536-85-5
Molecular FormulaC4H4ClNO
Molecular Weight117.53
Structural Identifiers
SMILESCC1=CC(=NO1)Cl
InChIInChI=1S/C4H4ClNO/c1-3-2-4(5)6-7-3/h2H,1H3
InChIKeyHAIYJMDKRRQFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methylisoxazole (CAS 54536-85-5): Procurement-Relevant Physicochemical and Synthetic Baseline


3-Chloro-5-methylisoxazole (C4H4ClNO, MW 117.53 g/mol) is a 3‑halogenated, 5‑methyl‑substituted isoxazole heterocycle [1]. The compound serves as a synthetic intermediate in medicinal and agricultural chemistry, most notably as a precursor to the commercial fungicide Hymexazol (3‑hydroxy‑5‑methylisoxazole) via nucleophilic substitution of the chlorine atom [2][3]. Its computed XLogP3 of 1.4 and zero hydrogen bond donor count define a specific lipophilicity and non‑H‑bond‑donating profile that govern its reactivity and partitioning behavior [1].

Why 3-Chloro-5-methylisoxazole (CAS 54536-85-5) Cannot Be Casually Substituted in Synthesis or Biological Screening


Isoxazole derivatives are not freely interchangeable due to profound substituent‑dependent differences in physicochemical properties, metabolic stability, and reactivity. The specific 3‑chloro substitution pattern in 3‑chloro‑5‑methylisoxazole provides a unique balance of electrophilicity for nucleophilic aromatic substitution (SNAr) without the excessive lability of the 3‑bromo analog or the hydrogen‑bond donating character of 3‑hydroxy‑5‑methylisoxazole (Hymexazol), which is an active fungicide itself rather than a neutral intermediate [1][2]. Moreover, the 5‑methyl group confers distinct steric and electronic modulation compared to unsubstituted or differently substituted isoxazoles, directly impacting the compound's performance in cycloaddition and cross‑coupling reactions [1]. Generic substitution therefore introduces uncontrolled variables in reaction yield, selectivity, and biological target engagement.

3-Chloro-5-methylisoxazole: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Yield Advantage Over 3-Bromo Analog in Industrial Patented Process

In the patented process for preparing 3-halo-5-substituted isoxazoles, the use of dichloroformaldoxime (which yields 3-chloro-5-methylisoxazole) is described as providing high selectivity and high yields, whereas the use of the dibromo analog under the same industrial conditions leads to significant formation of dangerous dihalofuroxan by‑products that complicate isolation and reduce yield [1]. The patent explicitly states that the chloro‑based route avoids the serious drawback of furoxan formation, making 3‑chloro‑5‑methylisoxazole the preferred 3‑halo intermediate for scalable production.

Process Chemistry Heterocycle Synthesis Agrochemical Intermediates

Fungicidal Activity Differentiation: 3-Chloro vs. 3-Acyloxy Derivatives of 5-Methylisoxazole

3‑Chloro‑5‑methylisoxazole is the key synthetic precursor to a series of 3‑acyloxy‑5‑methylisoxazoles that were evaluated for antifungal activity. While the parent 3‑chloro compound itself was not the most active fungicide, its 3‑acyloxy derivatives demonstrated complete mycelial growth inhibition of Rhizoctonia solani and Microdochium nivale at 25 mg/L [1]. This establishes the 3‑chloro intermediate as a critical scaffold for introducing fungicidal acyloxy moieties. In contrast, the commercial 3‑hydroxy‑5‑methylisoxazole (Hymexazol) shows a different spectrum and mode of action, and cannot be directly substituted for the chloro intermediate in synthetic diversification programs.

Agricultural Fungicides Structure-Activity Relationship Plant Pathology

Physicochemical Differentiation: Computed Lipophilicity vs. 3-Hydroxy and Unsubstituted Analogs

The computed XLogP3 value for 3‑chloro‑5‑methylisoxazole is 1.4, reflecting a moderate lipophilicity that differs from both the more polar 3‑hydroxy‑5‑methylisoxazole (Hymexazol) and the less lipophilic unsubstituted isoxazole [1]. This property directly influences membrane permeability and metabolic stability. The presence of zero hydrogen bond donors distinguishes it from the 3‑hydroxy analog, which possesses a donor and is therefore subject to different metabolic conjugation pathways.

Physicochemical Properties Drug Design ADME Prediction

Reactivity Differentiation: Nucleophilic Substitution at C3 vs. Electrophilic Substitution Patterns

The chlorine atom at the 3‑position of 3‑chloro‑5‑methylisoxazole is amenable to nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse nucleophiles to generate 3‑substituted‑5‑methylisoxazole derivatives [1]. This contrasts with 4‑chloro‑5‑methylisoxazole, where the chlorine is positioned differently and exhibits altered reactivity in cross‑coupling reactions. The specific 3‑chloro substitution pattern is essential for the established route to Hymexazol and related fungicides.

Synthetic Methodology Cross-Coupling Heterocyclic Chemistry

3-Chloro-5-methylisoxazole: Evidence-Based Application Scenarios for Procurement and Research


Scalable Synthesis of 3-Substituted-5-Methylisoxazole Derivatives via SNAr

Use 3‑chloro‑5‑methylisoxazole as the electrophilic partner in nucleophilic aromatic substitution reactions to prepare 3‑alkoxy‑, 3‑acyloxy‑, 3‑amino‑, and 3‑thio‑5‑methylisoxazole libraries. The chlorine substituent provides sufficient leaving group ability for efficient substitution under mild conditions, enabling the generation of diverse analog series for SAR studies [1][2].

Precursor to Agrochemical Fungicide Hymexazol and Related Analogs

Employ 3‑chloro‑5‑methylisoxazole as the key intermediate in the industrial production of Hymexazol (3‑hydroxy‑5‑methylisoxazole) and structurally related fungicidal 3‑acyloxy‑5‑methylisoxazoles. The patented process using dichloroformaldoxime and 1‑propyne offers a high‑selectivity, low‑by‑product route that is preferred over bromo‑based alternatives [1][3].

Medicinal Chemistry Building Block for Antimicrobial and Nematicidal Scaffolds

Utilize 3‑chloro‑5‑methylisoxazole as a core heterocyclic building block for the synthesis of isoxazole‑containing drug candidates targeting bacterial, fungal, or nematodal infections. The 5‑methyl group provides metabolic stability and lipophilicity tuning, while the 3‑chloro handle enables late‑stage diversification [1][2].

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